molecular formula C11H14KNO2 B13613176 Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

Cat. No.: B13613176
M. Wt: 231.33 g/mol
InChI Key: YASBLCYHRRMTAN-UHFFFAOYSA-M
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Description

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate (CAS 2731014-05-2) is a chemical compound with the molecular formula C11H14KNO2 and a molecular weight of 231.33 g/mol . It is supplied for Research Use Only and is not approved for use in humans, or for diagnostic or therapeutic purposes. The structure of this compound, featuring a pyridine ring and a potassium butanoate group, suggests potential applications in pharmaceutical and organic chemistry research. Compounds with similar structures have been investigated as intermediates in the asymmetric synthesis of active pharmaceutical ingredients, such as PET imaging agents for the central nervous system . Researchers may explore its utility as a building block in the development of novel molecules or as a standard in analytical studies. Please refer to the product's Safety Data Sheet for proper handling and storage information before use.

Properties

Molecular Formula

C11H14KNO2

Molecular Weight

231.33 g/mol

IUPAC Name

potassium;3-methyl-2-(2-methylpyridin-4-yl)butanoate

InChI

InChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1

InChI Key

YASBLCYHRRMTAN-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the substituted butanoic acid backbone with the 2-methylpyridin-4-yl substituent at the 2-position.
  • Introduction of the 3-methyl substituent on the butanoate chain.
  • Conversion of the free acid to its potassium salt form.

The key challenges include regioselective substitution on the pyridine ring and stereochemical control at the chiral center (if applicable).

Specific Synthetic Routes

Direct Alkylation and Salt Formation

One approach involves alkylation of a suitable pyridine derivative with an α-substituted butanoic acid or its ester, followed by hydrolysis and neutralization with potassium hydroxide to yield the potassium salt.

  • Starting from 2-methylpyridine, a halogenated butanoic acid derivative (e.g., 3-methyl-2-bromobutanoic acid) can be coupled via nucleophilic substitution.
  • Hydrolysis of ester intermediates under basic conditions yields the free acid.
  • Treatment with potassium hydroxide affords the potassium salt.

This method is straightforward but requires careful control of reaction conditions to avoid side reactions such as over-alkylation or pyridine ring substitution.

Organocatalytic Asymmetric Synthesis (Inspired by Analogous Compounds)

Drawing from organocatalytic asymmetric syntheses of related substituted butanoates, a multi-step procedure can be employed:

  • An α,β-unsaturated aldehyde bearing a 2-methylpyridin-4-yl substituent undergoes Michael addition with nitromethane in the presence of a chiral organocatalyst to form a nitro-substituted intermediate.
  • Subsequent oxidation and hydrolysis steps convert the nitroalkane to the corresponding carboxylic acid.
  • Esterification and final saponification with potassium hydroxide yield the potassium salt.

This method offers stereochemical control and high purity but involves longer synthetic sequences and sensitive reagents.

Biocatalytic and Enzymatic Methods

Although no direct reports exist for this exact compound, biocatalytic methods using engineered enzymes (e.g., formate dehydrogenases or oxidoreductases) have been demonstrated for structurally related pyridine-containing carboxylates. These methods can enable selective oxidation or reduction steps under mild conditions, potentially applicable to the synthesis of this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alkylation 2-methylpyridine + 3-methyl-2-bromobutanoate Base catalyst, aprotic solvent
Hydrolysis Aqueous base (NaOH or KOH), heat Converts ester to acid
Neutralization and salt formation KOH, aqueous solution Yields potassium salt
Organocatalytic addition Chiral amine catalyst, nitromethane, THF/H2O Room temperature, long reaction times
Oxidation Sodium chlorite, hydrogen peroxide, acidic buffer Converts aldehyde to acid

Summary Table of Key Preparation Methods

Method Advantages Disadvantages Typical Yield Reference Notes
Direct alkylation + salt formation Simple, scalable Possible side reactions, less stereocontrol Moderate General synthetic chemistry principles
Organocatalytic asymmetric synthesis High stereoselectivity Longer, sensitive to conditions High Adapted from related nitroalkane syntheses
Biocatalytic oxidation/reduction Mild conditions, environmentally friendly Requires enzyme engineering Experimental Based on enzyme catalysis patents and literature

Final Remarks

The preparation of this compound is achievable through multiple synthetic routes. The choice of method depends on the desired stereochemical purity, scale, and available resources. Current literature suggests classical chemical synthesis remains the mainstay, while organocatalytic and biocatalytic methods are promising for future development.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Methylpyridin-4-yl)butanoic Acid (CAS 1525722-40-0)

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Features :
    • Carboxylic acid form of the target compound.
    • Lacks the potassium counterion, resulting in lower aqueous solubility.
    • The 3-methylpyridin-4-yl group retains aromaticity and basicity, enabling hydrogen bonding and π-π interactions.
  • Applications : Likely used as a precursor for synthesizing salts or esters. Acidic protons may limit stability in basic environments.
  • Reference :

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate (CAS 2086298-40-8)

  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : 197.23 g/mol
  • Key Features :
    • Replaces the pyridinyl group with a 3-methylisoxazol-5-yl heterocycle.
    • The isoxazole ring introduces electron-withdrawing effects, altering reactivity compared to pyridine.
    • Methyl ester group increases lipophilicity, favoring membrane permeability.
  • Applications: Potential prodrug candidate; ester hydrolysis in vivo could release the active acid form.
  • Reference :

4-Methoxy-2-(3-pyridinyl)butanoic Acid (CAS 885277-06-5)

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.21 g/mol
  • Key Features: Methoxy group at position 4 and pyridin-3-yl substituent at position 2. Pyridin-3-yl substitution alters steric and electronic interactions compared to pyridin-4-yl derivatives.
  • Applications : Modified acidity and solubility profile may suit specific catalytic or medicinal chemistry roles.
  • Reference :

3-methyl-2-(4-pyridinyl)-2-butanol (CAS 37486-32-1)

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • Key Features :
    • Alcohol derivative with a hydroxyl group instead of a carboxylic acid/salt.
    • 4-pyridinyl substitution differs from the 2-methylpyridin-4-yl group in the target compound.
    • Hydroxyl group enables hydrogen bonding but reduces ionic character.
  • Applications: Potential intermediate in synthetic pathways or solvent-mediated reactions.
  • Reference :

Structural and Functional Analysis

Impact of Ionic vs. Neutral Forms

  • Potassium Salt : Enhances water solubility and stability in physiological environments, favoring pharmaceutical formulations (e.g., APIs requiring high bioavailability).
  • Acid Form: Limited solubility but reactive carboxylic acid group for esterification or salt formation.

Heterocyclic Substitution Effects

  • Pyridinyl vs. Isoxazolyl :
    • Pyridine’s basic nitrogen enables protonation at low pH, altering solubility and binding affinity.
    • Isoxazole’s electronegative oxygen and nitrogen atoms create a polarized ring, influencing dipole interactions.

Ester vs. Salt Derivatives

  • Methyl Esters (e.g., CAS 2086298-40-8): Higher lipophilicity facilitates crossing biological membranes but requires enzymatic hydrolysis for activation.
  • Potassium Salts : Immediate solubility in aqueous systems, ideal for injectables or oral suspensions.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate - C₁₁H₁₄KNO₂ 237.34 Potassium salt, 2-methylpyridin-4-yl High aqueous solubility
2-(3-Methylpyridin-4-yl)butanoic acid 1525722-40-0 C₁₀H₁₃NO₂ 179.22 Carboxylic acid, pyridinyl Moderate in polar solvents
Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate 2086298-40-8 C₁₀H₁₅NO₃ 197.23 Methyl ester, isoxazolyl Lipophilic
4-Methoxy-2-(3-pyridinyl)butanoic acid 885277-06-5 C₁₀H₁₃NO₃ 195.21 Methoxy, pyridin-3-yl Soluble in alcohols

Research Implications

  • Pharmaceutical Design : The potassium salt’s solubility makes it ideal for drug formulations, while ester derivatives (e.g., CAS 2086298-40-8) serve as prodrugs.
  • Material Science : Pyridinyl and isoxazolyl groups offer tunable electronic properties for catalytic or polymer applications.
  • Analytical Challenges : Differentiation of analogs requires advanced techniques like GC-MS (as in ) or crystallography (referencing SHELX in ).

Biological Activity

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a potassium salt derived from 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid. This compound is characterized by its unique structure, which includes a butanoate moiety and a pyridine ring. The presence of these functional groups contributes to its potential biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₅KNO₂
  • Molecular Weight : Approximately 231.33 g/mol
  • Structural Features :
    • Aliphatic chain with a methyl group
    • Pyridine substituent which enhances its reactivity and biological properties

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structural features can modulate enzyme activity, potentially acting as inhibitors or activators depending on the target.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, compounds with pyridine rings have been documented to possess significant antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM

These findings indicate that the compound may be effective against gram-positive and gram-negative bacteria, although further research is required to establish specific MIC values for this compound.

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests potential therapeutic applications in oncology. Compounds with pyridine moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Studies

  • Study on Antibacterial Activity :
    A study published in MDPI evaluated the antibacterial properties of related compounds, revealing that those with similar structures demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The findings support the hypothesis that this compound may possess comparable activity.
  • Investigation into Anticancer Effects :
    Research involving pyridine-based compounds has indicated their role as inhibitors of key oncogenic pathways. For instance, compounds targeting IDH1 mutations have shown promise in preclinical models, suggesting that this compound could similarly affect tumor growth and progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Neutralization : Reacting 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid with potassium hydroxide.
  • Salification Process : Utilizing potassium carbonate in an aqueous solution to form the salt.

These methods highlight the versatility available for synthesizing this compound, which is essential for both research and industrial applications.

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